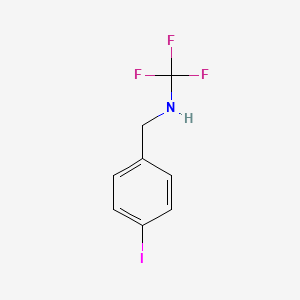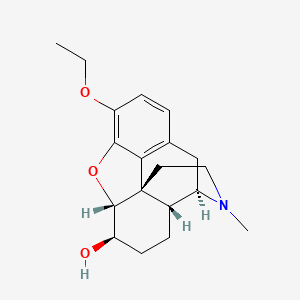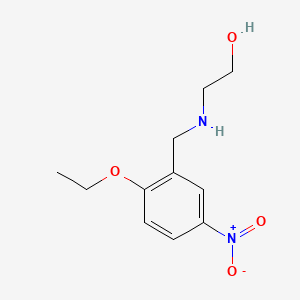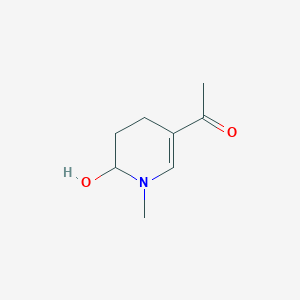
1-(6-Hydroxy-1-methyl-1,4,5,6-tetrahydropyridin-3-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Hydroxy-1-methyl-1,4,5,6-tetrahydropyridin-3-yl)ethan-1-one is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a hydroxy group, a methyl group, and a ketone group attached to a tetrahydropyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Hydroxy-1-methyl-1,4,5,6-tetrahydropyridin-3-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-pyridylmethanol with acetyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further improve the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-Hydroxy-1-methyl-1,4,5,6-tetrahydropyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(6-Oxo-1-methyl-1,4,5,6-tetrahydropyridin-3-yl)ethan-1-one.
Reduction: Formation of 1-(6-Hydroxy-1-methyl-1,4,5,6-tetrahydropyridin-3-yl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(6-Hydroxy-1-methyl-1,4,5,6-tetrahydropyridin-3-yl)ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(6-Hydroxy-1-methyl-1,4,5,6-tetrahydropyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(6-Hydroxy-1-methyl-1,4,5,6-tetrahydropyridin-3-yl)propan-1-one
- 1-(6-Hydroxy-1-methyl-1,4,5,6-tetrahydropyridin-3-yl)butan-1-one
Uniqueness
1-(6-Hydroxy-1-methyl-1,4,5,6-tetrahydropyridin-3-yl)ethan-1-one is unique due to its specific combination of functional groups and its tetrahydropyridine ring structure
Propriétés
Numéro CAS |
170232-97-0 |
|---|---|
Formule moléculaire |
C8H13NO2 |
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
1-(2-hydroxy-1-methyl-3,4-dihydro-2H-pyridin-5-yl)ethanone |
InChI |
InChI=1S/C8H13NO2/c1-6(10)7-3-4-8(11)9(2)5-7/h5,8,11H,3-4H2,1-2H3 |
Clé InChI |
DMWYGUOTSIJEJP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CN(C(CC1)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Ethyl-5,6,7,8-tetrahydropyrazolo[3,4-b]azepine-1(4H)-carboxamide](/img/structure/B13953929.png)
![2-Oxa-6-azatricyclo[3.3.1.1(3,7)]decane, 6-(phenylsulfonyl)-](/img/structure/B13953933.png)
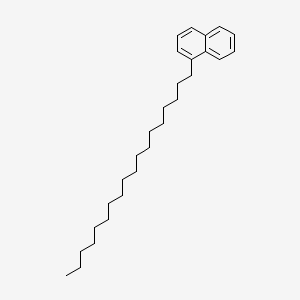

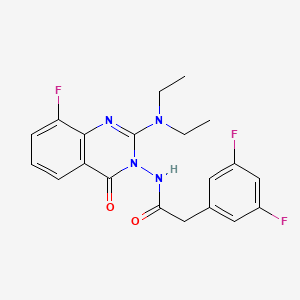
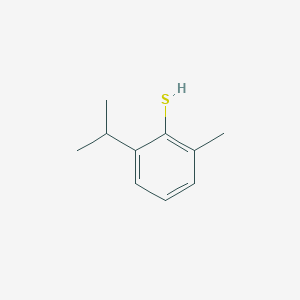

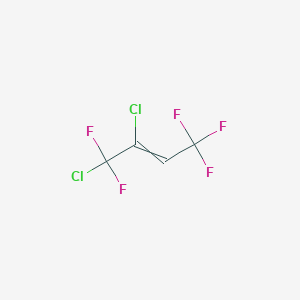

![1-([(Ethylsulfanyl)(methylsulfanyl)methyl]sulfanyl)ethane](/img/structure/B13953982.png)

